Cas no 1214338-67-6 (2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine)

2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
- 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
-
- インチ: 1S/C11H6F4N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H
- InChIKey: YMEGTTSIECJGQM-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(C(F)(F)F)=N1)C1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 25.8
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025714-500mg |
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine |
1214338-67-6 | 97% | 500mg |
$1009.40 | 2023-09-04 | |
Alichem | A023025714-1g |
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine |
1214338-67-6 | 97% | 1g |
$1680.00 | 2023-09-04 | |
Alichem | A023025714-250mg |
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine |
1214338-67-6 | 97% | 250mg |
$741.20 | 2023-09-04 |
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine 関連文献
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridineに関する追加情報
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (CAS No. 1214338-67-6) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and versatility in synthetic chemistry. The structure of this molecule incorporates a pyridine ring system with substituents at positions 2, 3, and 6, specifically a fluorine atom, a pyridin-3-yl group, and a trifluoromethyl group, respectively. These substituents contribute to its distinctive electronic and steric properties, making it an intriguing subject for research in fields such as medicinal chemistry, materials science, and catalysis.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure of 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine. High-level quantum mechanical calculations have revealed that the trifluoromethyl group at position 6 significantly influences the molecule's electron-withdrawing effects, enhancing its electrophilic character. This property is particularly valuable in designing new catalysts for organic transformations, where electron-deficient aromatic systems are often sought after to facilitate specific reaction pathways.
In the realm of medicinal chemistry, 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine has shown promise as a lead compound for drug discovery. Its unique combination of substituents allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Recent studies have explored its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings underscore its potential role in developing novel therapeutic agents for conditions like Alzheimer's disease.
The synthesis of 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine involves a multi-step process that typically begins with the preparation of intermediate pyridine derivatives. State-of-the-art methodologies, including Suzuki-Miyaura cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. The incorporation of fluorinated groups into the molecule is particularly challenging due to their strong electron-withdrawing nature; however, recent advances in catalytic systems have significantly improved the efficiency of these reactions.
From an environmental perspective, the stability and biodegradation of 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine have been subjects of recent research. Studies indicate that the trifluoromethyl group enhances chemical stability under various environmental conditions, which could be advantageous for applications requiring long-term durability. However, this same property raises concerns about its persistence in ecosystems if not properly managed during industrial processes or disposal.
In conclusion, 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (CAS No. 1214338-67-) represents a fascinating example of how tailored molecular design can lead to compounds with diverse functional applications. Its unique chemical properties make it a valuable tool in advancing scientific research across multiple disciplines. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1214338-67-6 (2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine) 関連製品
- 2338-10-5(4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole)
- 2060053-28-1(5-ethyl(propyl)aminopyridine-3-carboxylic acid)
- 2092794-40-4(4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine)
- 1008402-79-6(Bis-PEG9-NHS ester)
- 1426174-38-0(Cefadroxil-d4 (Major))
- 17113-33-6(2-Phenylfuran)
- 924249-48-9(5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide)
- 2138515-62-3(1-2-(4-amino-2H-1,2,3-triazol-2-yl)propanoyl-3-methylurea)
- 179601-39-9((1R)-1-pyrimidin-5-ylethanamine)
- 7534-18-1(Ethanone, 1-[4-(2-thiazolyl)phenyl]-)



